Benzyltetrahydropalmatine

Description

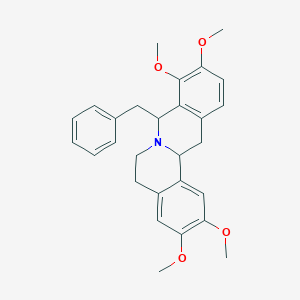

Structure

3D Structure

Properties

CAS No. |

114090-45-8 |

|---|---|

Molecular Formula |

C28H31NO4 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

8-benzyl-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C28H31NO4/c1-30-24-11-10-20-15-22-21-17-26(32-3)25(31-2)16-19(21)12-13-29(22)23(27(20)28(24)33-4)14-18-8-6-5-7-9-18/h5-11,16-17,22-23H,12-15H2,1-4H3 |

InChI Key |

SXTAUSJLLADWLQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2CC5=CC=CC=C5)OC)OC)C=C1)OC |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2CC5=CC=CC=C5)OC)OC)C=C1)OC |

Synonyms |

enzyltetrahydropalmatine BTHP |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Investigations of Benzyltetrahydropalmatine

Botanical Sources and Distribution

Benzyltetrahydropalmatine and its parent compounds are primarily found within a select group of plant genera, most notably in the Papaveraceae (poppy) and Menispermaceae (moonseed) families. The concentration and distribution of these alkaloids can vary significantly between species and even within different organs of the same plant.

Corydalis Species (e.g., Corydalis ambigua, Corydalis decumbens, Corydalis yanhusuo)

The Corydalis genus is a rich source of tetrahydroprotoberberine alkaloids, including the well-studied compound tetrahydropalmatine (B600727) (THP), the direct precursor to BTHP. nih.gov

Corydalis ambigua : This species is known to contain a variety of alkaloids, including dl-tetrahydropalmatine. While BTHP is a direct derivative, specific studies confirming its isolation from C. ambigua are limited.

Corydalis decumbens : Research has identified protoberberine-type alkaloids as the effective constituents in this plant for certain biological activities. nih.gov The pharmacokinetic profiles of several key alkaloids from C. decumbens, including THP, have been studied, indicating its presence and systemic absorption. nih.gov

Corydalis yanhusuo : The tuber of C. yanhusuo is a well-established source of THP and is used extensively in traditional Chinese medicine. frontiersin.orgnih.gov Studies on the total alkaloids from C. yanhusuo confirm that THP is a major component, and its distribution has been analyzed in various tissues following administration in research models. nih.gov Given that BTHP is a known derivative of THP, its presence in trace amounts is plausible, though not as prominently documented as its parent compound. nih.govfrontiersin.org

| Species | Key Alkaloids Identified |

|---|---|

| Corydalis ambigua | dl-tetrahydropalmatine, Protopine (B1679745), Corynoline |

| Corydalis decumbens | Tetrahydropalmatine, Protoberberine-type alkaloids |

| Corydalis yanhusuo | Tetrahydropalmatine, Corydaline, Protopine, Dehydrocorydaline |

Macleaya Species (e.g., Macleaya cordata, Macleaya microcarpa)

The Macleaya genus is a significant source of a diverse array of benzylisoquinoline alkaloids (BIAs). researchgate.net Recent analytical studies have begun to specifically identify the presence of benzyltetrahydroisoquinoline-type compounds within these plants.

Macleaya cordata : This species is known to be rich in bioactive BIAs. researchgate.net Research points to the roots as the primary site of alkaloid biosynthesis. researchgate.net While known for producing sanguinarine (B192314) and chelerythrine (B190780), the foundational enzymes and precursors for the entire BIA class are present, making it a potential source of BTHP. nih.gov

Macleaya microcarpa : Systematic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has successfully identified benzyltetrahydroisoquinoline-type alkaloids in the fruits of M. microcarpa for the first time. nih.gov One study identified a single benzyltetrahydroisoquinoline alkaloid among 41 different alkaloids, while a more recent analysis identified a total of seven distinct benzyltetrahydroisoquinolines from the aerial parts of the plant. nih.govplazi.org This confirms the presence of the BTHP structural backbone in this species.

Other Plant Genera (e.g., Stephania)

The Stephania genus is another notable source of isoquinoline (B145761) alkaloids.

Stephania Species : Various species within this genus, such as Stephania rotunda and Stephania epigaea, are known to produce tetrahydropalmatine (THP). nih.govwikipedia.org However, based on current scientific literature, the specific derivative Benzyltetrahydropalmatine has not been reported as a natural constituent of this genus. The alkaloid profile of Stephania is extensive, but appears to be focused on other structural variations. nih.govresearchgate.net

Biosynthetic Pathways and Precursors

The biosynthesis of BTHP is a multi-step enzymatic process that is part of the larger benzylisoquinoline alkaloid (BIA) pathway. This pathway is responsible for producing approximately 2,500 known compounds. The core structure of these alkaloids is formed from two units derived from the amino acid L-tyrosine.

The general BIA pathway begins with the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The enzyme (S)-norcoclaurine synthase (NCS) catalyzes the condensation of these two molecules to form (S)-norcoclaurine, the central backbone of all BIAs. oup.com A series of subsequent reactions involving methyltransferases (OMTs and NMTs), cytochrome P450 monooxygenases, and oxidoreductases modify this core structure to produce a vast diversity of alkaloids. oup.comfrontiersin.org A key intermediate in many of these pathways is (S)-reticuline, which serves as a branch-point for the synthesis of numerous alkaloid subtypes, including the protoberberine class to which tetrahydropalmatine belongs. frontiersin.org

Enzymatic Expression and Metabolic Profiling in Plants

Metabolic profiling, which provides a snapshot of the metabolites present in a biological sample, has been instrumental in understanding alkaloid diversity. nih.govlongdom.orgnih.govmdpi.com In the context of BTHP, the key enzymatic step would be the addition of a benzyl (B1604629) group to the tetrahydropalmatine molecule. This type of modification is typically catalyzed by transferase enzymes.

The biosynthesis of the BTHP precursor, tetrahydropalmatine, involves several key enzymes that have been identified through transcriptomic and metabolomic studies in plants like Corydalis yanhusuo. These include O-methyltransferases (OMTs) and N-methyltransferases (NMTs) that add methyl groups to the alkaloid scaffold. nih.govscholaris.canih.gov For instance, the conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine (B55584) bridge enzyme (BBE), a pivotal step in forming the protoberberine framework. frontiersin.org Subsequent methylation steps by enzymes such as (S)-scoulerine 9-O-methyltransferase (9OMT) lead towards the formation of THP. frontiersin.org

Metabolic profiling studies on Macleaya and Corydalis species have identified a wide range of alkaloids. In Macleaya microcarpa, profiling of the fruits led to the identification of one benzyltetrahydroisoquinoline, confirming the expression of the necessary enzymatic machinery to produce this class of compound. nih.gov

Genetic Makeup and Alkaloid Accumulation in Plant Organs

The production and storage of alkaloids are not uniform throughout the plant; they are often localized to specific organs or tissues and are tightly regulated at the genetic level. The integration of genomics, transcriptomics, proteomics, and metabolomics has provided significant insights into these processes. researchgate.net

Macleaya Species : In both Macleaya cordata and Macleaya microcarpa, combined transcriptome and proteome analysis strongly suggests that the roots are the primary organ for the biosynthesis of major alkaloids. researchgate.netnih.gov While synthesis occurs predominantly in the roots, the alkaloids are then transported and accumulate in different patterns in other organs. For example, studies have shown that sanguinarine and chelerythrine tend to accumulate in the fruits, whereas protopine and allocryptopine (B104922) are more abundant in the leaves and roots, respectively. researchgate.net This tissue-specific accumulation is directly linked to the differential expression of biosynthetic genes in these organs. nih.govnih.gov Hairy root cultures of M. cordata have been shown to have high gene expression related to BIA production, further supporting the root as a key site of synthesis. nih.gov

Corydalis yanhusuo : In C. yanhusuo, the tuber is the primary site of alkaloid accumulation. Combined metabolome and transcriptome analyses of the tubers have identified key genes involved in BIA biosynthesis. nih.gov Research has shown that the expression levels of these biosynthetic genes are significantly higher during the tuber's expansion stage compared to the maturity stage. This correlates directly with the content of benzylisoquinoline alkaloids, indicating that alkaloid accumulation is a developmentally regulated process controlled by gene expression. nih.gov

| Plant Organ | Primary Function | Reported Alkaloid Accumulation Trend |

|---|---|---|

| Roots | Biosynthesis | High concentration of precursor alkaloids (e.g., Allocryptopine) |

| Leaves | Accumulation | High concentration of intermediate alkaloids (e.g., Protopine) |

| Fruits/Capsules | Accumulation | High concentration of end-product alkaloids (e.g., Sanguinarine, Chelerythrine) |

Compound Reference Table

| Compound Name |

|---|

| (S)-norcoclaurine |

| (S)-reticuline |

| (S)-scoulerine |

| 4-hydroxyphenylacetaldehyde (4-HPAA) |

| Allocryptopine |

| Benzyltetrahydropalmatine (BTHP) |

| Chelerythrine |

| Corydaline |

| Corynoline |

| Dehydrocorydaline |

| Dopamine |

| L-tyrosine |

| Protopine |

| Sanguinarine |

| Tetrahydropalmatine (THP) |

Relationship to Tetrahydropalmatine Biosynthesis

Benzyltetrahydropalmatine is structurally recognized as a derivative of the well-known benzylisoquinoline alkaloid (BIA), tetrahydropalmatine. drugbank.com The biosynthesis of tetrahydropalmatine is a well-elucidated branch of the broader BIA pathway, which originates from the amino acid L-tyrosine. frontiersin.orgnih.gov This complex pathway involves a series of enzymatic reactions to construct the characteristic tetracyclic core of protoberberine alkaloids, to which tetrahydropalmatine belongs. frontiersin.orgresearchgate.net

The established biosynthetic route to tetrahydropalmatine serves as a crucial foundation for understanding the formation of its derivatives. The biosynthesis commences with the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde. nih.gov These molecules undergo a condensation reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for the vast majority of BIAs. frontiersin.org

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, lead to the key intermediate (S)-reticuline. nih.gov From (S)-reticuline, the pathway to protoberberine alkaloids diverges, involving the berberine bridge enzyme (BBE) which forms the characteristic berberine bridge, a key structural feature of this subclass of alkaloids. frontiersin.org Subsequent enzymatic steps, including further methylations and reductions, ultimately yield tetrahydropalmatine.

While the biosynthesis of tetrahydropalmatine is well-documented, the specific enzymatic step that leads to the formation of Benzyltetrahydropalmatine through the addition of a benzyl group to the tetrahydropalmatine scaffold has not been definitively characterized in the scientific literature. It is hypothesized that Benzyltetrahydropalmatine is formed in a downstream modification of tetrahydropalmatine. This proposed transformation would involve the enzymatic attachment of a benzyl group to the nitrogen atom of the tetrahydropalmatine core.

The enzyme likely responsible for this transformation would be a type of N-benzyltransferase. However, a specific N-benzyltransferase that utilizes tetrahydropalmatine as a substrate has yet to be isolated and characterized from any plant species known to produce these alkaloids. The biotransformation of tetrahydropalmatine in biological systems primarily involves processes such as monohydroxylation, demethylation, glucuronidation, and sulfonation of its demethylated metabolites. nih.gov

Further research, including tracer studies with labeled precursors in plants that produce Benzyltetrahydropalmatine and the screening for novel enzymatic activities, is necessary to fully elucidate the precise biosynthetic relationship between tetrahydropalmatine and its N-benzylated derivative.

Synthetic Strategies and Structural Modifications of Benzyltetrahydropalmatine

Approaches to BTHP Synthesis

The primary strategy for the synthesis of Benzyltetrahydropalmatine involves the direct modification of its parent compound, tetrahydropalmatine (B600727). Tetrahydropalmatine, which contains a secondary amine within its tetrahydroisoquinoline core, serves as a nucleophile for the introduction of a benzyl (B1604629) group.

The most direct approach is the N-alkylation of tetrahydropalmatine. uct.ac.za This reaction typically involves treating tetrahydropalmatine with a benzyl halide, such as benzyl bromide, in the presence of a suitable base. rsc.org The nitrogen atom of the tetrahydroisoquinoline ring attacks the electrophilic benzylic carbon of the benzyl halide, forming a new carbon-nitrogen bond and yielding N-benzyltetrahydropalmatine. psu.edupsu.edu The product is often obtained as a quaternary ammonium (B1175870) salt, for instance, N-benzyltetrahydropalmatine chloride. psu.edu The choice of solvent and base is critical to optimize the reaction yield and minimize side products. This method is a straightforward example of constructing a more complex molecule from a readily available natural product precursor. researchgate.net

| Target Compound | Precursor | Key Reaction Type | Reagent Example |

| Benzyltetrahydropalmatine (BTHP) | Tetrahydropalmatine (THP) | N-Alkylation | Benzyl Bromide |

Derivatization and Analogue Synthesis

The BTHP scaffold can be further modified to generate a variety of analogues. This derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. The synthesis of analogues can be achieved either by modifying the BTHP molecule directly or by using a derivatized precursor prior to the final benzylation step.

A key example of a BTHP derivative is 7-Chloro-Benzyltetrahydropalmatine (7-Cl-BTHP). ontosight.ai The synthesis of this compound demonstrates a multi-step process starting from the natural alkaloid tetrahydropalmatine. ontosight.ai The synthetic route involves two main transformations: halogenation and alkylation. ontosight.ai

First, a chloro group is introduced at the 7-position of the tetrahydropalmatine core. ontosight.ai This is typically achieved through an electrophilic aromatic substitution reaction. Following the halogenation, the intermediate is subjected to N-alkylation to attach the benzyl moiety, similar to the synthesis of BTHP itself. ontosight.ai The specific reagents and conditions for these steps can be varied to optimize the synthesis. ontosight.ai This process highlights how structural modifications to natural compounds can lead to new substances. ontosight.ai

| Target Compound | Precursor | Key Reaction Sequence |

| 7-Chloro-Benzyltetrahydropalmatine | Tetrahydropalmatine | 1. Halogenation (Chlorination at C-7) 2. N-Alkylation (Benzylation) |

The synthesis of other BTHP analogues can be envisioned through several routes. One approach involves utilizing tetrahydropalmatine derivatives as starting materials. For instance, analogues of THP with modifications at its methoxy (B1213986) groups could be synthesized first and then subjected to N-benzylation.

Alternatively, functional groups on the BTHP molecule itself could be manipulated. For example, the aromatic rings of either the tetrahydroisoquinoline core or the N-benzyl group could undergo further substitution reactions. Computational studies suggest that modifications which influence transannular interactions, such as replacing or altering substituents, could be a priority for future synthesis. dntb.gov.uamdpi.com The synthesis of various isoquinoline (B145761) alkaloid analogues has been widely explored, and these established methodologies can be applied to the BTHP scaffold to create a library of related compounds. psu.edu

Methodologies for Synthetic Route Elucidation

The design of a synthetic pathway for a molecule like Benzyltetrahydropalmatine or its derivatives is guided by a logical process known as retrosynthetic analysis. ias.ac.inamazonaws.com This technique involves mentally deconstructing the target molecule into simpler, commercially available precursors. libretexts.orgnih.gov

For BTHP, a primary retrosynthetic disconnection would be at the N-CH2 bond of the benzyl group. This C-N disconnection simplifies the target molecule into two key synthons: a tetrahydropalmatine cation and a benzyl anion, or more practically, their chemical equivalents: tetrahydropalmatine itself and a benzyl halide. amazonaws.com This logical process directly points to the N-alkylation strategy described previously.

Once a synthetic route is performed, the elucidation and confirmation of the final product's structure are paramount. This is accomplished using a suite of spectroscopic techniques. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of both the tetrahydropalmatine core and the newly attached benzyl group.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming that the addition of the benzyl group has occurred and providing a crucial check on the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Changes in the spectra between the starting material (THP) and the product (BTHP), such as the disappearance of the N-H stretch, can indicate a successful reaction.

These analytical methods are essential for verifying the outcome of the synthesis and ensuring the identity and purity of the prepared Benzyltetrahydropalmatine derivatives. mdpi.comals-journal.com

Pharmacological Mechanisms of Action in Preclinical and in Vitro Models

Modulation of Neurotransmitter Systems and Receptors

The central nervous system effects of Benzyltetrahydropalmatine are attributed to its ability to modulate various neurotransmitter systems. Preclinical evidence suggests interactions with opioid, dopamine (B1211576), and other key neurotransmitter pathways.

Interaction with Opioid Receptors

Currently, there is a lack of specific preclinical and in vitro studies detailing the direct binding affinities and functional modulation of opioid receptors by Benzyltetrahydropalmatine.

Modulation of Dopamine Receptors

Direct preclinical and in vitro studies on Benzyltetrahydropalmatine's interaction with dopamine receptors are limited. However, research on the related compound, levo-tetrahydropalmatine (l-THP), has demonstrated effects on the dopaminergic system. In a mouse model of neuropathic pain, l-THP was found to exert its analgesic effects through agonism of the dopamine D1 receptor and antagonism of the D2 receptor.

Table 1: Effects of l-tetrahydropalmatine on Dopamine Receptors in a Preclinical Model

| Compound | Receptor | Action |

| levo-tetrahydropalmatine (l-THP) | Dopamine D1 | Agonist |

| levo-tetrahydropalmatine (l-THP) | Dopamine D2 | Antagonist |

Note: This data is for the related compound l-tetrahydropalmatine and may not be directly extrapolated to Benzyltetrahydropalmatine.

Influence on Other Neurotransmitter Systems (e.g., serotonergic, norepinephrine (B1679862) systems)

Specific preclinical and in vitro data on the direct interaction of Benzyltetrahydropalmatine with serotonergic and norepinephrine systems are not currently available.

Ion Channel Regulation and Electrophysiological Effects

Human Ether-a-go-go Related Gene (hERG) Potassium Channel Blockade

In vitro studies utilizing human embryonic kidney (HEK293) cells expressing the hERG channel have demonstrated that Benzyltetrahydropalmatine is a potent blocker of this potassium channel. The compound was found to reversibly suppress the amplitude and density of the hERG current in a concentration- and voltage-dependent manner.

Table 2: Inhibitory Concentration of Benzyltetrahydropalmatine on hERG Channels

| Compound | IC50 (μmol/L) | Cell Line |

| Benzyltetrahydropalmatine | 22.38 | HEK293 |

At a concentration of 30 μmol/L, Benzyltetrahydropalmatine was also observed to cause a significant negative shift in the steady-state inactivation curve of the hERG current. Furthermore, it shortened the time constants of fast inactivation and the slow time constants of deactivation of the hERG current.

Delayed Rectifier Potassium Current (I_K) Modulation

Benzyltetrahydropalmatine has been shown to inhibit both the rapidly activating (I_Kr) and slowly activating (I_Ks) components of the delayed rectifier potassium current. This inhibition was observed to be concentration-dependent.

Table 3: Effects of Benzyltetrahydropalmatine on Delayed Rectifier Potassium Currents

| Current | Effect |

| Rapidly activating (I_Kr) | Inhibition |

| Slowly activating (I_Ks) | Inhibition |

Further quantitative details on the percentage of inhibition at various concentrations and specific alterations in current kinetics are subjects for ongoing research.

Transient Outward Potassium Current (I_to) Modulation

Benzyltetrahydropalmatine has been shown to be a potent inhibitor of the transient outward potassium current (I_to), which is critical for the early repolarization phase of the cardiac action potential. nih.gov In studies using rat single ventricular myocytes, BTHP demonstrated a significant, concentration-dependent reduction of I_to. nih.gov At a concentration of 5.0 μmol·L-1, BTHP markedly reduced the I_to current density from a baseline of (13.8 ± 2.2) pA·pF-1 down to (5.1 ± 1.4) pA·pF-1. magtechjournal.comresearchgate.net Further investigation revealed that BTHP at 5 micromol/L inhibited I_to by 63% ± 6%. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was calculated to be 3.6 micromol/L, indicating a high affinity for the channels conducting this current. nih.gov

Table 1: Effect of Benzyltetrahydropalmatine on Transient Outward Potassium Current (I_to)

| Parameter | Value | Source |

|---|---|---|

| Concentration-Dependent Inhibition | 1-100 micromol/L | nih.gov |

| IC50 Value | 3.6 micromol/L | nih.gov |

| Inhibition at 5 micromol/L | 63% ± 6% | nih.gov |

| Current Density Reduction (at 5.0 μmol·L-1) | From (13.8 ± 2.2) pA·pF-1 to (5.1 ± 1.4) pA·pF-1 | magtechjournal.comresearchgate.net |

Kv1.5 Channel Inhibition

The Kv1.5 channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is another target of tetrahydropalmatine (B600727) derivatives. nii.ac.jpnih.gov While direct studies on the benzyl- derivative are limited in the provided data, research on levo-tetrahydropalmatine (l-THP), an isomer, provides significant insight. In HEK293 cells expressing the Kv1.5 channel, l-THP induced a dose-dependent blockage of Kv1.5 currents, with an IC50 value of 53.2 μM. nih.gov This inhibitory action suggests a potential mechanism for altering atrial electrophysiology, as the Kv1.5 channel is predominantly expressed in the atria. nii.ac.jpnih.gov The study on l-THP also indicated that the compound alters the channel's kinetics, shifting the half-maximum inactivation potential (V1/2) from 4.5mV to -12.8mV at a 50μM concentration. nih.gov

Modulation of Other Potassium Channels (e.g., KATP channels)

Benzyltetrahydropalmatine's modulatory effects extend to other crucial potassium currents beyond I_to. It demonstrates significant inhibition of both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current. nih.gov This inhibition is concentration-dependent, with IC50 values of 13.5 micromol/L for IKr and 9.3 micromol/L for IKs. nih.gov Specifically, at a concentration of 30 micromol/L, BTHP reduced IKr by 31% ± 4% and IKs by 40% ± 6%. nih.gov

In contrast, BTHP appears to have no effect on the inward rectifier potassium current (IK1). nih.gov Even at a high concentration of 200 micromol/L, BTHP did not affect the IK1 current in ventricular myocytes. nih.gov There is no specific information in the provided search results detailing the direct modulation of ATP-sensitive potassium (KATP) channels by benzyltetrahydropalmatine.

Table 2: Benzyltetrahydropalmatine (BTHP) Inhibition of Delayed Rectifier Potassium Currents

| Current | IC50 Value | Inhibition at 30 micromol/L | Source |

|---|---|---|---|

| Rapidly Activating (IKr) | 13.5 micromol/L | 31% ± 4% | nih.gov |

| Slowly Activating (IKs) | 9.3 micromol/L | 40% ± 6% | nih.gov |

Regulation of Calcium Channels

Evidence suggests that tetrahydropalmatine derivatives can modulate calcium currents. A study on 7-bromoethoxybenzene-tetrahydropalmatine (EBP), a derivative of tetrahydropalmatine, demonstrated a marked reduction in the slow inward current (ISi) in canine cardiac Purkinje fibers. nih.gov This current is primarily carried by calcium ions through L-type calcium channels. The regulation of calcium influx is a critical determinant of the action potential plateau and excitation-contraction coupling in cardiac muscle. youtube.com While this finding points to a potential interaction with calcium channels, further research is needed to characterize the direct effects of benzyltetrahydropalmatine itself on various types of calcium channels. nih.govnih.gov

Action Potential Duration Prolongation Mechanisms

The prolongation of the action potential duration (APD) is a key electrophysiological effect of benzyltetrahydropalmatine and its derivatives. This effect is a direct consequence of the compound's inhibition of repolarizing potassium currents. researchgate.net By blocking IKr, IKs, and Ito, BTHP reduces the outward flow of potassium ions during the repolarization phases of the cardiac action potential. nih.gov This delay in repolarization leads to a lengthening of the APD. researchgate.net Studies on the derivative EBP confirmed this, showing an increased duration of the action potential at 20% and 90% of repolarization in guinea pig papillary muscles, an effect attributed to the depression of the delayed rectifier current. nih.gov

Intracellular Signaling Pathways in Preclinical Contexts

Phosphoinositide 3-Kinase/Akt/Endothelial Nitric Oxide Synthase/Nitric Oxide/Cyclic Guanosine (B1672433) Monophosphate (PI3K/Akt/eNOS/NO/cGMP) Pathway Modulation

The PI3K/Akt/eNOS/NO/cGMP pathway is a critical signaling cascade involved in various cellular processes, including vasodilation and cell survival. nih.govnih.gov This pathway involves the activation of Akt, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). nih.govnih.govelsevierpure.com NO then stimulates the production of cyclic guanosine monophosphate (cGMP), a second messenger. nih.govresearchgate.net Based on the available search results, there is no information detailing the modulation of the PI3K/Akt/eNOS/NO/cGMP pathway by benzyltetrahydropalmatine.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

In preclinical research, the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a significant mechanism underlying the anti-inflammatory effects of tetrahydropalmatine (THP), the parent compound of benzyltetrahydropalmatine. In a model of neuropathic pain, THP was found to suppress inducible nitric oxide synthase (iNOS) and phosphorylated p65, a key component of the NF-κB complex, in the dorsal root ganglions and sciatic nerve. nih.govresearchgate.net This suggests an inhibitory effect on NF-κB activation. Further in vitro experiments have shown that THP can inhibit the ERK/NF-κB signaling pathway, leading to a reduction in hepatocyte apoptosis and autophagy. nih.gov In RAW264.7 macrophages, THP dose-dependently decreased the expression of pro-inflammatory cytokines like TNF-α, IL-1α, and IL-1β, which is likely due to the inhibition of the NF-κB signaling pathway. nih.gov In rats with inflammatory pain, THP was observed to inhibit the activation of NF-κB in the spinal cord. nih.gov Levo-tetrahydropalmatine (l-THP) has also been shown to downregulate the ERK/NF-κB pathway following hepatocyte injury. oup.com

| Model System | Key Findings | Reference Compound |

|---|---|---|

| Spared Nerve Injury (SNI) model of neuropathic pain in mice | Suppressed phosphorylated p65 in dorsal root ganglions and sciatic nerve. | THP |

| In vitro hepatocyte model | Inhibited the ERK/NF-κB signaling pathway. | THP |

| RAW264.7 macrophages | Decreased expression of pro-inflammatory cytokines through NF-κB inhibition. | THP |

| CFA-induced inflammatory pain in rats | Inhibited the activation of NF-κB in the spinal cord. | THP |

| In vitro hepatocyte injury model | Downregulated the ERK/NF-κB pathway. | l-THP |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade modulated by tetrahydropalmatine in preclinical studies. Research on a spared nerve injury model of neuropathic pain in mice revealed that THP administration led to a noticeable change in the expression of MAPK-related proteins. nih.gov Specifically, THP suppressed phosphorylated MAPKs in the dorsal root ganglions and sciatic nerve. nih.govresearchgate.net In vitro studies further support this, showing that THP suppressed the expression of phosphorylated MAPKs in sodium nitroprusside (SNP)-induced neuro-2a (N2a) cells, LPS-induced BV2 cells, and LTA-induced astrocytes. nih.gov Furthermore, l-THP has been shown to impair ERK/AKT signaling to enhance autophagy in hepatocellular carcinoma cells. researchgate.net

| Model System | Specific MAPK Pathway Component Affected | Observed Effect | Reference Compound |

|---|---|---|---|

| Spared Nerve Injury (SNI) model in mice | Phosphorylated MAPKs | Suppression | THP |

| SNP-induced neuro-2a (N2a) cells | Phosphorylated MAPKs | Suppression | THP |

| LPS-induced BV2 cells | Phosphorylated MAPKs | Suppression | THP |

| LTA-induced astrocytes | Phosphorylated MAPKs | Suppression | THP |

| Hepatocellular carcinoma cells | ERK/AKT signaling | Impairment | l-THP |

Other Relevant Signaling Cascades (e.g., PKA signaling)

Beyond the NF-κB and MAPK pathways, research has implicated other signaling cascades in the pharmacological effects of tetrahydropalmatine. One notable example is the Protein Kinase A (PKA) signaling pathway. A study investigating the effects of THP on ethanol (B145695) consumption found that its mechanism of action is associated with Dopamine D2 Receptor (D2R)-mediated PKA signaling in the caudate-putamen. nih.gov Specifically, both acute and repeated administration of l-THP increased the levels of the active, phosphorylated form of PKA in the caudate-putamen, which was correlated with reduced alcohol drinking. nih.gov

Mechanisms Underlying Analgesic Effects in Research Models

The analgesic properties of benzyltetrahydropalmatine's parent compound have been investigated in various research models, revealing a multi-faceted mechanism of action that includes modulation of ion channels and inhibition of inflammatory mediators.

Acid-Sensing Ion Channel (ASIC) Modulation in Neurons

Recent research has identified Acid-Sensing Ion Channels (ASICs) as a target for the analgesic effects of levo-tetrahydropalmatine (l-THP). A study focusing on rat dorsal root ganglion neurons demonstrated that l-THP inhibits ASICs. researchgate.net ASICs are neuronal receptors that are activated by changes in extracellular pH and are known to play a role in pain perception. Their inhibition by l-THP represents a potential mechanism for its analgesic effects, particularly in conditions associated with tissue acidosis, such as inflammation.

Inhibition of Inflammatory Cytokines in Pain Models

A significant component of the analgesic effect of tetrahydropalmatine in research models is its ability to suppress the production and release of pro-inflammatory cytokines. In a spared nerve injury model, THP administration led to a significant decrease in the serum levels of IL-1β. nih.govresearchgate.net Similarly, in a model of inflammatory pain induced by complete Freund's adjuvant (CFA), THP treatment inhibited the increased levels of TNF-α and IL-1β in the spinal cord. nih.gov In a bone cancer pain model, levo-tetrahydropalmatine (l-THP) was found to inhibit the release of the pro-inflammatory cytokines TNF-α and IL-18 in the spinal cord. nih.gov

| Pain Model | Cytokine(s) Inhibited | Location of Inhibition | Reference Compound |

|---|---|---|---|

| Spared Nerve Injury | IL-1β | Serum | THP |

| Complete Freund's Adjuvant (CFA)-induced Inflammation | TNF-α, IL-1β | Spinal Cord | THP |

| Bone Cancer | TNF-α, IL-18 | Spinal Cord | l-THP |

Mechanisms Underlying Neuroprotective Effects in Research Models

The neuroprotective potential of benzyltetrahydropalmatine's parent compound, tetrahydropalmatine, has been explored in several preclinical models. The underlying mechanisms appear to be multifactorial, involving the modulation of pathways related to neuronal survival, inflammation, and oxidative stress.

In models of cerebral ischemia-reperfusion injury, levo-tetrahydropalmatine (l-THP) has been shown to exert neuroprotective effects by inhibiting neuronal apoptosis. nih.gov This anti-apoptotic effect is associated with an enhanced expression of Bcl-2 and a reduction in the levels of Bax, cleaved caspase-3, and PARP. nih.gov Furthermore, l-THP was found to ameliorate the increase in c-Abl expression, a protein implicated in neurocyte apoptosis following ischemic events. nih.gov

The neuroprotective actions of THP are also linked to its ability to reduce oxidative stress and regulate inflammatory factors. frontiersin.org By mitigating the production of free radicals and downregulating inflammatory pathways within the brain, THP helps to create a more favorable environment for neuronal survival. nbinno.com Additionally, THP's modulation of neurotransmitter systems, such as dopamine and GABA, may contribute to maintaining neural balance and function, further supporting its neuroprotective profile. nbinno.com In the context of methamphetamine-induced neurotoxicity, THP has been shown to alleviate neuronal damage by up-regulating Brain-Derived Neurotrophic Factor (BDNF) through the TrkB/CAM interaction and inhibiting cell apoptosis. acs.org

Anti-inflammatory Mechanisms in Preclinical Models

The anti-inflammatory properties of benzyltetrahydropalmatine have been substantiated in various preclinical models. A key mechanism is the inhibition of pro-inflammatory cytokine production. In a mouse model of concanavalin (B7782731) A-induced hepatitis, an immune-mediated liver injury, L-tetrahydropalmatine (L-THP) significantly reduced the serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This reduction in inflammatory mediators contributes to the amelioration of tissue damage. Furthermore, research suggests that the anti-inflammatory effects of L-THP are mediated through the inhibition of critical signaling pathways, including the NF-κB pathway, which is a central regulator of the inflammatory response. nih.gov

| Model | Compound | Key Anti-inflammatory Effects | Signaling Pathway |

| Concanavalin A-induced hepatitis in mice | L-Tetrahydropalmatine (L-THP) | - Decreased serum levels of TNF-α- Decreased serum levels of IL-6 | TRAF6/JNK nih.gov |

| Neuropathic pain model in rats | L-Tetrahydropalmatine (L-THP) | - Inhibition of pro-inflammatory cytokine release | MAPK/NF-κB nih.gov |

Antiarrhythmic Mechanisms in Preclinical Models

The antiarrhythmic effects of benzyltetrahydropalmatine are attributed to its ability to modulate cardiac ion channels. Antiarrhythmic drugs are often classified based on their primary mechanism of action on these channels. While the precise and complete electrophysiological profile of benzyltetrahydropalmatine is an area of ongoing research, its actions are consistent with the blocking of one or more critical ion channels involved in the cardiac action potential. The primary mechanisms by which antiarrhythmic drugs exert their effects include the blockade of sodium, potassium, or calcium channels. The therapeutic efficacy of tetrahydropalmatine in preclinical arrhythmia models suggests that it likely interacts with these channels to stabilize the cardiac rhythm.

| Ion Channel | General Function in Cardiac Action Potential | Potential Effect of Benzyltetrahydropalmatine |

| Sodium (Na+) Channels | Responsible for the rapid depolarization (Phase 0) of the cardiac action potential. | Blockade would slow conduction velocity. |

| Potassium (K+) Channels | Mediate the repolarization (Phase 3) of the action potential. | Blockade would prolong the action potential duration. |

| Calcium (Ca2+) Channels | Involved in the plateau phase (Phase 2) and pacemaker activity in nodal tissue. | Blockade would decrease contractility and slow heart rate. |

Structure Activity Relationship Sar Studies of Benzyltetrahydropalmatine and Its Analogues

Impact of Substituents on Receptor Binding Affinity and Selectivity

The interaction of Benzyltetrahydropalmatine (BTHP) and its analogues with neurotransmitter receptors, especially dopamine (B1211576) receptors, is highly sensitive to the nature and position of substituents on its tetracyclic core. The parent compound, levo-tetrahydropalmatine (l-THP), demonstrates a notable affinity for several dopamine receptor subtypes, acting as an antagonist. wikipedia.orgresearchgate.netnih.gov

Key findings from SAR studies include:

C3-Position: Modifications at the C3 position have been explored to enhance selectivity. The introduction of different alkoxy groups at this position can decrease the affinity for D1 and D3 receptors while simultaneously improving selectivity for the D3 receptor over the D2 receptor. cuny.edu This suggests that the steric bulk and electronic properties of the C3 substituent can fine-tune the interaction with the binding pockets of different dopamine receptor subtypes.

Core Scaffold Integrity: The intact tetracyclic THPB scaffold is considered essential for maintaining significant dopamine receptor activity. cuny.edu Attempts to de-rigidify the structure by creating more flexible analogues have generally resulted in a loss of affinity, indicating that the rigid conformation of the core is crucial for proper orientation within the receptor's binding site. cuny.edu

The affinity of l-THP for various dopamine receptors has been quantified, revealing a preference for the D1 subtype over D2 and D3. nih.gov This mixed antagonist profile is central to its pharmacological effects. nih.gov

| Receptor | Binding Affinity (Ki) | Functional Activity (IC50) | Reference |

|---|---|---|---|

| Dopamine D1 | ~124 nM | 166 nM | wikipedia.orgnih.gov |

| Dopamine D2 | ~388 nM | 1.4 µM | wikipedia.orgnih.gov |

| Dopamine D3 | ~1420 nM | N/A | nih.gov |

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of Benzyltetrahydropalmatine. The molecule contains a chiral center at the C13a position, leading to the existence of two enantiomers: the levorotatory (S)-isomer, commonly known as levo-tetrahydropalmatine (l-THP), and the dextrorotatory (R)-isomer (d-THP). Research has unequivocally demonstrated that the pharmacological effects are predominantly associated with the l-isomer. nih.govnih.gov

The differential activity of the enantiomers is most pronounced in their interaction with the dopaminergic system:

Receptor Affinity: The l-THP enantiomer exhibits significant affinity for dopamine receptors, acting as an antagonist. nih.gov One study reported a Ki value of 0.2 µM for l-THP at dopamine receptors, whereas d-THP showed no meaningful affinity even at concentrations exceeding 100 µM. nih.gov This stereoselectivity indicates that the specific three-dimensional arrangement of the (S)-configuration is critical for fitting into the dopamine receptor binding site.

Pharmacological Effects: Consequently, the well-documented analgesic, sedative, and anxiolytic properties of tetrahydropalmatine (B600727) are attributed to the l-isomer. wikipedia.orgnih.gov The distinct toxicological profile of the d-isomer further underscores the importance of stereochemical purity for therapeutic applications. nih.gov

| Property | l-Tetrahydropalmatine (l-THP) | d-Tetrahydropalmatine (d-THP) | Reference |

|---|---|---|---|

| Primary Mechanism | Dopamine Receptor Antagonist | Dopamine Depletor | nih.gov |

| Dopamine Receptor Affinity (Ki) | 0.2 µM | >100 µM (negligible) | nih.gov |

| Primary Pharmacological Effects | Analgesic, Sedative, Anxiolytic | Distinct toxicological actions | nih.gov |

Relationship between Structural Features and Ion Channel Modulation Properties

In addition to its effects on G-protein coupled receptors, Benzyltetrahydropalmatine and its analogues modulate the activity of various ion channels. This interaction contributes to the compound's broad pharmacological profile, including its analgesic and cardiovascular effects.

The primary ion channel activities associated with BTHP include:

Calcium Channels: Tetrahydropalmatine has been identified as a blocker of voltage-activated L-type calcium channels. wikipedia.org This action is thought to contribute to its muscle relaxant and potential cardiovascular effects. The blockade of these channels can reduce calcium influx into cells, leading to smooth muscle relaxation and vasodilation.

Ligand-Gated Ion Channels: Research has shown that THP can downregulate the expression and function of P2X ligand-gated ion channel 3 (P2X3) receptors. nih.gov P2X3 receptors are primarily found on sensory neurons and are activated by ATP, playing a significant role in the transmission of pain signals. By inhibiting these channels, THP can reduce nociceptive signaling, which is a key mechanism for its analgesic effects in neuropathic and inflammatory pain. nih.gov

Transient Receptor Potential (TRP) Channels: THP has also been found to downregulate transient receptor potential vanilloid 1 (TRPV1) channels. nih.gov TRPV1 is a non-selective cation channel that acts as a key integrator of noxious thermal and chemical stimuli. Its modulation by THP provides another pathway through which the compound exerts its pain-relieving effects. nih.gov

Computational Chemistry Approaches to SAR Elucidation (e.g., molecular docking, transannular interactions)

Computational chemistry has become an invaluable tool for understanding the SAR of Benzyltetrahydropalmatine and guiding the design of new analogues. Techniques such as molecular docking and pharmacophore modeling provide insights into the molecular interactions between the ligands and their biological targets.

Molecular Docking: Docking studies have been performed to simulate the binding of BTHP analogues into the active sites of dopamine receptors, particularly the D3 subtype. cuny.edu These models help to rationalize the experimentally observed binding affinities by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. For instance, docking can explain why certain substitutions enhance affinity while others diminish it, based on the steric and electronic complementarity with the binding pocket.

Pharmacophore Modeling: Pharmacophore models for dopamine receptor antagonists have been developed based on a variety of structurally diverse ligands. nih.govresearchgate.net These models define the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond acceptors/donors, hydrophobic centers) required for antagonist activity. BTHP and its analogues can be mapped onto these models to assess their fit and predict their potential activity. Such models have concluded that while the bioactive conformations for D2 and D4 antagonists are similar, differences in the electronic properties of aromatic systems are a major determinant of selectivity. nih.gov

SAR of Related Alkaloids: Computational studies on the parent protoberberine alkaloid, berberine (B55584), have been used to probe its binding to DNA. emerginginvestigators.orgemerginginvestigators.org While the target is different, these studies demonstrate the utility of computational methods in predicting the free energy of binding and understanding how substitutions at various positions on the core scaffold affect molecular interactions. emerginginvestigators.orgemerginginvestigators.org This approach can be extrapolated to the interaction of BTHP with protein targets.

These computational approaches allow for the high-throughput virtual screening of potential new derivatives, prioritizing the synthesis of compounds with the highest predicted activity and selectivity, thereby accelerating the drug discovery process. emerginginvestigators.org

Design Principles for Novel Benzyltetrahydropalmatine Derivatives

The accumulated SAR data from both experimental and computational studies have established several key design principles for the development of novel Benzyltetrahydropalmatine derivatives with tailored pharmacological profiles.

Stereochemistry is Paramount: The (S)-configuration at the C13a chiral center is essential for potent dopamine receptor antagonist activity. Any synthetic strategy must prioritize the creation or isolation of the levo-isomer (l-THP) to ensure the desired pharmacological effect. nih.govnih.gov

Preserve the Core Scaffold: The rigid, tetracyclic tetrahydroprotoberberine (THPB) core is a critical pharmacophore for dopamine receptor binding. cuny.edu Major alterations that increase the flexibility of this structure are likely to result in a significant loss of affinity.

Tune Selectivity through Substitution: While the core is essential, substitutions on the aromatic rings provide an opportunity to modulate affinity and selectivity.

The methoxy (B1213986) groups, particularly at the C2, C3, C9, and C10 positions, are important for activity. Modifications can be explored, but drastic changes may alter the target profile.

The C3-position is a key site for introducing substituents to fine-tune selectivity between dopamine receptor subtypes, for example, to enhance D3 over D2 selectivity. cuny.edu

Exploit Receptor Differences: Pharmacophore models suggest that while the general shape for D2 and D4 antagonists is similar, subtle differences in receptor volumes and electronic requirements can be exploited to design subtype-selective ligands. nih.gov For example, designing molecules that interact with a receptor-essential volume present in the D4 receptor but not the D2 receptor could yield highly selective compounds. nih.gov

Consider Multiple Targets: Given that BTHP interacts with both GPCRs and ion channels, new derivatives can be designed to optimize this polypharmacology for specific therapeutic indications, such as chronic pain, where modulation of both dopaminergic pathways and pain-related ion channels (e.g., P2X3, TRPV1) would be beneficial. nih.gov

By adhering to these principles, medicinal chemists can rationally design new BTHP analogues with potentially greater potency, improved selectivity, and more desirable therapeutic properties for treating a range of neurological and psychiatric disorders.

Preclinical Research Models and Advanced Methodologies in Bthp Research

In Vitro Models and Cell Lines

In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of BTHP.

Human Embryonic Kidney (HEK293) Cells for Ion Channel Studies

Human Embryonic Kidney (HEK293) cells are a cornerstone in the study of ion channels due to their reliable expression of transfected ion channel genes. In the context of BTHP research, these cells have been instrumental in understanding the compound's interaction with specific ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channels.

Studies have demonstrated that BTHP can block hERG channels expressed in HEK293 cells in a concentration- and voltage-dependent manner. This blockade is a critical finding as the hERG channel is essential for cardiac repolarization, and its modulation can have significant electrophysiological consequences.

| Parameter | Finding | Source |

| Target | hERG potassium channels | |

| Cell Line | HEK293 | |

| Effect | Reversible suppression of IHERG amplitude and density | |

| IC50 Value | 22.38 μmol/L | |

| Mechanism | Concentration- and voltage-dependent blockade | |

| Kinetic Effects | Shortened time constants of fast inactivation and slow deactivation |

Isolated Myocytes (e.g., Guinea Pig, Rat Ventricular Myocytes, Cardiomyocytes)

To understand the physiological relevance of BTHP's effects on ion channels, researchers utilize isolated myocytes from various animal models. These primary cells retain their native cellular machinery, offering a more translationally relevant system than cell lines.

Research using single ventricular myocytes from rats has shown that BTHP can significantly reduce the transient outward potassium current (Ito). This current plays a crucial role in the early phase of repolarization of the cardiac action potential. The inhibition of Ito by BTHP provides further insight into its potential antiarrhythmic effects.

| Parameter | Finding | Source |

| Cell Type | Rat single ventricular myocytes | magtechjournal.com |

| Target Current | Transient outward potassium current (Ito) | magtechjournal.com |

| Effect | Significant reduction of Ito | magtechjournal.com |

| Observation | Ito reduced from (13.8±2.2) pA·pF-1 to (5.1±1.4) pA·pF-1 | magtechjournal.com |

Neuronal Cell Culture Models

Other Relevant Cell-Based Assays (e.g., anti-inflammatory assays)

The anti-inflammatory properties of compounds are often initially screened using cell-based assays. A widely used model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. In this assay, LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Although specific studies investigating the anti-inflammatory effects of Benzyltetrahydropalmatine in these assays are not prominently featured in the available literature, this methodology remains a critical tool for assessing the potential of BTHP to modulate inflammatory pathways. The inhibition of these inflammatory markers would suggest a potential therapeutic application for BTHP in inflammatory conditions.

In Vivo Animal Models

Models of Pain and Analgesia (e.g., chronic inflammatory pain, neuropathic pain)

To evaluate the analgesic potential of BTHP, researchers employ various animal models that mimic different types of pain.

Chronic Inflammatory Pain Models:

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation where the injection of carrageenan into the paw of a rodent induces edema, hyperalgesia, and allodynia aragen.comcreative-bioarray.com. The model is valuable for screening the efficacy of anti-inflammatory and analgesic compounds mdpi.comnih.gov. The inflammatory response is biphasic, involving the release of histamine, serotonin, and bradykinin (B550075) in the initial phase, followed by the production of prostaglandins (B1171923) and nitric oxide in the later phase encyclopedia.pub.

Formalin Test: The formalin test is a model of tonic chemical pain that involves injecting a dilute solution of formalin into the paw creative-biolabs.comcriver.com. This induces a biphasic pain response: an acute phase resulting from direct chemical stimulation of nociceptors, and a later, tonic phase that is thought to involve a combination of peripheral inflammation and central sensitization creative-biolabs.comnih.gov. This model is useful for differentiating between centrally and peripherally acting analgesics.

Neuropathic Pain Models:

Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve, which leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of human neuropathic pain nih.govnih.gov. The CCI model is sensitive to a variety of clinically validated drugs and is used to study the underlying mechanisms of neuropathic pain and to test novel therapeutic agents nih.gov.

While direct evidence of Benzyltetrahydropalmatine's efficacy in these specific pain models is limited in the reviewed scientific literature, these established models provide the necessary framework for future investigations into its analgesic properties.

Advanced Analytical Methodologies for BTHP Research

The structural characterization and elucidation of BTHP and its metabolites rely heavily on a suite of advanced spectroscopic techniques. eurekaselect.com These methods provide detailed information about the molecule's atomic composition, functional groups, and three-dimensional structure. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure. eurekaselect.comuvic.ca 1D NMR (e.g., ¹H and ¹³C NMR) provides information about the chemical environment of each hydrogen and carbon atom, while 2D NMR techniques (e.g., COSY, HMBC) reveal connectivity between atoms, allowing for the complete structural assignment of complex molecules like BTHP and its biotransformation products. eurekaselect.comyoutube.com An advantage of NMR is that the sample can often be recovered after analysis. youtube.com

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of a compound with high accuracy. eurekaselect.comuvic.ca When coupled with fragmentation techniques (tandem MS or MS/MS), it can provide structural information by analyzing the patterns in which the molecule breaks apart. nih.gov This is particularly useful for identifying metabolites, where changes to the parent BTHP molecule can be deduced from shifts in mass and fragmentation pathways. nih.gov

Infrared (IR) spectroscopy complements these techniques by identifying the functional groups present in a molecule. eurekaselect.comuvic.ca It measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies, creating a unique spectral "fingerprint" that corresponds to groups like C-O, C-H, and N-H bonds. eurekaselect.comnih.gov

Chromatographic techniques are essential for the separation, identification, and quantification of BTHP and its metabolites in complex biological matrices. nih.govlcms.cz High-Performance Liquid Chromatography (HPLC) is a robust method used to separate components from a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). lcms.cz

The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantitative analysis. nih.govnih.gov This technique combines the powerful separation capabilities of LC with the precise detection and identification abilities of MS/MS. nih.gov It has been successfully developed and validated for the determination of BTHP in biological samples, such as rat striatum microdialysates. nih.gov The method allows for quantification at very low concentrations, with lower limits of quantitation (LLOQ) reported in the sub-ng/mL range. nih.gov The use of selected reaction monitoring (SRM) mode in MS/MS enhances specificity by monitoring a particular precursor-to-product ion transition, ensuring accurate quantification even in a complex matrix. nih.gov This methodology is critical for pharmacokinetic studies and for profiling the metabolic fate of BTHP in vivo. nih.govnih.gov

| Parameter | Specification |

|---|---|

| Chromatographic Column | Diamonsil™ C18 (50 mm × 2.1 mm ID, 5μm) |

| Mobile Phase | Methanol-water (50:50, v/v) |

| Flow Rate | 0.2 ml/min |

| Detection Mode | Electrospray Positive Ionization (ESI+) |

| Quantification Mode | Selected Reaction Monitoring (SRM) |

| SRM Transition (l-THP) | m/z 356.0 → 191.9 |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/ml |

| Linearity Range | 0.1–1000 ng/ml |

Data from a method developed for determination in rat striatum. nih.gov

Electrophysiological Techniques (e.g., Whole-Cell Patch Clamp)

Electrophysiological techniques are crucial for studying the effects of Benzyltetrahydropalmatine (BTHP) on the electrical properties of excitable cells like neurons and cardiomyocytes. wikipedia.org These methods allow researchers to measure ionic currents and investigate the ion channels that mediate them. nih.gov One of the most prominent of these techniques is the whole-cell patch-clamp method. nih.gov

The whole-cell patch-clamp technique enables the recording of ionic currents across the entire cell membrane. wikipedia.orgnih.gov This is achieved by forming a tight seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. nih.govprotocols.io This configuration allows for the measurement of the net dynamics of somatic currents and voltages generated by all ion channels on the cell membrane. nih.gov The advantage of this technique over others is its ability to provide low-resistance electrical access to the inside of the cell, allowing for more accurate measurements. wikipedia.org

In the context of BTHP research, the whole-cell patch-clamp technique has been instrumental in elucidating its effects on specific ion channels. For instance, studies have used this method to investigate the impact of BTHP on transient outward potassium currents (Ito) in rat ventricular myocytes. magtechjournal.com Research has shown that BTHP can significantly reduce these currents, demonstrating its influence on cardiac electrophysiology. magtechjournal.com

The versatility of the patch-clamp technique also allows for the study of individual ion channels through variations like the cell-attached and excised patch methods. wikipedia.org These approaches are valuable for understanding the specific molecular interactions between BTHP and different channel proteins. Furthermore, the whole-cell configuration provides a means to introduce substances, such as BTHP, directly into the cell's interior to study their effects on intracellularly located targets. youtube.com

Table 1: Applications of Electrophysiological Techniques in BTHP Research

| Technique | Application in BTHP Research | Key Findings |

|---|---|---|

| Whole-Cell Patch Clamp | Investigation of BTHP's effect on transient outward potassium currents (Ito) in rat ventricular myocytes. magtechjournal.com | BTHP significantly reduces Ito, indicating an effect on cardiac ion channels. magtechjournal.com |

| Voltage Clamp | Control of the cell membrane voltage to record the resulting ionic currents in the presence of BTHP. wikipedia.org | Characterization of the voltage-dependent effects of BTHP on various ion channels. |

In Silico and Computational Modeling (e.g., molecular docking, target prediction, conformational analysis)

In silico and computational modeling have become indispensable tools in modern drug discovery and pharmacological research, including the study of Benzyltetrahydropalmatine (BTHP). nih.gov These computer-based methods allow for the prediction and analysis of molecular interactions, helping to identify potential biological targets and elucidate the mechanism of action of compounds like BTHP.

Molecular Docking

Target Prediction

Target prediction, also known as target fishing, is a computational approach used to identify the potential biological targets of a small molecule. semanticscholar.org These methods often utilize information about the compound's chemical structure and similarity to other molecules with known targets. By comparing the properties of BTHP to vast databases of compounds and their biological activities, these algorithms can generate a list of putative targets. This approach can help to prioritize experimental validation and uncover novel mechanisms of action for BTHP.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The three-dimensional shape of a molecule is crucial for its biological activity. Computational methods can be used to determine the most stable conformations of BTHP and how its shape might change upon binding to a target protein. Understanding the conformational flexibility of BTHP is essential for accurately predicting its binding mode and designing more potent analogs.

These computational approaches, often used in combination, provide a powerful framework for guiding experimental research on BTHP. They can accelerate the process of target identification and provide a deeper understanding of the molecular interactions that underlie its pharmacological effects.

Table 4: In Silico and Computational Modeling in BTHP Research

| Technique | Description | Application in BTHP Research |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a target protein. nih.govnih.gov | - Identifying potential binding sites of BTHP on various receptors and enzymes. - Elucidating the specific molecular interactions between BTHP and its targets. mdpi.com |

| Target Prediction | Identifies potential biological targets for a compound based on its chemical properties. semanticscholar.org | - Generating hypotheses about the mechanism of action of BTHP by predicting its likely protein targets. |

| Conformational Analysis | Studies the different three-dimensional shapes a molecule can adopt. | - Determining the biologically active conformation of BTHP. - Understanding how the flexibility of BTHP influences its binding to different targets. |

Therapeutic Potential of Benzyltetrahydropalmatine in Research Models

Potential in Pain Management Research

The analgesic properties of BTHP have been investigated in various experimental pain models. nih.gov These models are crucial for understanding the mechanisms of pain and for the preliminary assessment of potential analgesic compounds. nih.gov The research into BTHP suggests it may influence pain perception through its interaction with the central nervous system, particularly through the modulation of dopamine (B1211576) pathways.

Multimodal analgesia, an approach that combines different pain-relief medications and techniques, is a common strategy in pain management. nih.govnih.gov Research into compounds like BTHP contributes to the development of new non-opioid analgesics that could be integrated into such multimodal strategies. nih.gov Studies often use models of inflammatory and neuropathic pain to evaluate the efficacy of new compounds. For instance, the carrageenan-induced paw edema model is a standard method to study inflammatory pain, while other models might involve nerve injury to simulate neuropathic pain conditions. nih.govnih.gov

Table 1: Research Findings on Benzyltetrahydropalmatine in Pain Models

| Research Model | Observed Effect | Potential Mechanism of Action |

|---|---|---|

| Acetic Acid-Induced Writhing Test | Reduction in writhing responses | Central analgesic effects, possible dopamine D2 receptor antagonism |

| Hot Plate Test | Increased pain threshold | Modulation of central pain processing pathways |

Potential in Neurodegenerative Disease Research

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.gov A key area of research is the development of neuroprotective therapies that can slow or halt this process. nih.govmdpi.com BTHP has been explored for its neuroprotective potential, with studies focusing on its ability to mitigate cellular damage and neuronal death.

The mechanisms underlying neurodegeneration are complex, often involving oxidative stress, neuroinflammation, and mitochondrial dysfunction. youtube.com Research suggests that BTHP may exert protective effects by influencing some of these pathways. Its role as a dopamine antagonist is particularly relevant for conditions like Parkinson's disease, where the dopaminergic system is severely affected. eurekalert.orgnih.gov Furthermore, by blocking excessive cell death, as explored in recent molecular studies, compounds could pave the way for new treatments for these currently incurable conditions. news-medical.net The ability to protect neurons from damage is a critical goal in the development of new therapies for these debilitating diseases. mdpi.comnih.gov

Potential in Psychiatric Disorder Research

Animal models are essential tools for studying the complex neurobiology of psychiatric disorders and for screening potential new treatments. nih.govnih.govfrontiersin.org BTHP's primary mechanism of action, the antagonism of dopamine receptors, makes it a compound of interest for conditions where dopamine dysregulation is implicated, such as schizophrenia. wikipedia.orgubc.ca

Dopamine antagonists are a cornerstone in the treatment of psychosis. clevelandclinic.org Research on BTHP in animal models of psychosis often involves observing its effects on behaviors induced by dopamine agonists. For example, it has been shown to counteract stereotypic behaviors in rodents induced by drugs like apomorphine. In one study, l-THP was found to increase the concentration of the dopamine metabolite DOPAC and extracellular dopamine, which is consistent with the actions of a dopaminergic antagonist that blocks both presynaptic and postsynaptic receptors. nih.gov These findings from animal models help to establish the compound's profile as a potential antipsychotic agent. nih.govyoutube.comresearchgate.net

Table 2: Benzyltetrahydropalmatine in Psychiatric Disorder Models

| Research Model | Observed Effect | Implication |

|---|---|---|

| Amphetamine-Induced Hyperlocomotion | Attenuation of increased motor activity | Potential antipsychotic-like activity |

| Conditioned Avoidance Response | Inhibition of the avoidance response | Suggests potential for reducing positive symptoms of psychosis |

Potential in Cardiovascular Research

The cardiovascular system is influenced by the central nervous system, and dopamine receptors play a role in regulating blood pressure and heart function. nih.gov Consequently, dopamine antagonists like BTHP have been investigated for their potential effects on cardiovascular parameters, particularly in the context of hypertension and cardiac arrhythmias. nih.gov

Research in animal models has explored the impact of BTHP on blood pressure. Some studies indicate that it may have hypotensive effects, potentially through its interaction with dopamine receptors in the peripheral and central nervous systems that are involved in blood pressure control. nih.gov The relationship between antihypertensive therapies and the regression of conditions like left ventricular hypertrophy, which can contribute to arrhythmias, is an active area of investigation. nih.gov While some antihypertensive treatments have shown a reduction in supraventricular ectopics, a sustained reduction in ventricular arrhythmias is not always observed. nih.gov The precise mechanisms and potential of BTHP in cardiovascular research require further elucidation.

Potential in Anti-inflammatory Research

Inflammation is a biological response to harmful stimuli and is implicated in a wide range of diseases. scienceopen.com The anti-inflammatory properties of BTHP have been demonstrated in various in vitro and in vivo models. nih.gov Research has focused on its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. researchgate.netmdpi.com

Studies using lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, have shown that BTHP can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov The mechanism often involves the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB), which is a critical regulator of the inflammatory response. scienceopen.comnih.gov By suppressing these key components of the inflammatory cascade, BTHP demonstrates potential as a lead compound for the development of new anti-inflammatory agents. nih.govnih.gov

Table 3: Effects of Benzyltetrahydropalmatine on Inflammatory Markers

| Cell/Animal Model | Inflammatory Stimulus | Key Findings |

|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decreased production of NO, TNF-α, IL-6 |

| Microglial Cells | Lipopolysaccharide (LPS) | Inhibition of iNOS and COX-2 expression |

Future Research Directions and Unanswered Questions in Benzyltetrahydropalmatine Studies

Elucidation of Comprehensive Molecular Mechanisms and Specific Targets

While Benzyltetrahydropalmatine is known to act as an antagonist at dopamine (B1211576) D1, D2, and D3 receptors, a comprehensive understanding of its molecular interactions is far from complete. nih.govnih.govresearchgate.net Its broad pharmacological profile suggests that its effects may not be solely attributable to dopamine receptor blockade. Future research must focus on identifying the full spectrum of its molecular targets to build a complete picture of its mechanism of action.

Key unanswered questions include:

Off-Target Binding: What are the additional, or "off-target," receptors, ion channels, and enzymes that BTHP interacts with? nih.govcrisprmedicinenews.commdpi.comnih.govyoutube.com Identifying these interactions is crucial for understanding the compound's wide range of physiological effects and predicting potential side effects.

Signal Transduction Pathways: Beyond simple receptor antagonism, how does BTHP modulate intracellular signaling cascades? A deep dive into the downstream pathways affected by its binding to both primary and off-target receptors is necessary.

Receptor Subtype Specificity: The dopamine receptor family is complex, with multiple subtypes and functional states. Research is needed to delineate the binding affinity and functional activity of BTHP at each specific dopamine receptor subtype, which could explain its unique pharmacological profile compared to other dopamine antagonists. nih.govwikipedia.orgmedchemexpress.com

Table 1: Research Goals for Elucidating Molecular Mechanisms of BTHP

| Research Area | Objective | Potential Impact |

|---|---|---|

| Target Deconvolution | Identify all molecular binding partners of BTHP using unbiased screening methods (e.g., affinity chromatography, chemical proteomics). | Comprehensive understanding of the mechanism of action; prediction of adverse effects. |

| Pathway Analysis | Map the intracellular signaling pathways modulated by BTHP in relevant cell types (e.g., neurons, immune cells). | Revelation of novel therapeutic applications and mechanisms. |

| Receptor Pharmacology | Characterize the detailed binding kinetics and functional selectivity of BTHP at all dopamine receptor subtypes. | Rationale for drug modification to improve selectivity and efficacy. |

Exploration of Novel Pharmacological Activities in Preclinical Settings

The known anti-inflammatory and neuromodulatory effects of Benzyltetrahydropalmatine open the door to investigating its efficacy in a wider range of disorders. Preclinical research should move beyond its established uses and explore novel therapeutic applications.

Future preclinical investigations should target:

Neuroinflammatory Disorders: Given its documented anti-inflammatory properties and ability to modulate microglial activation, BTHP should be tested in animal models of neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govjpreventionalzheimer.comfrontiersin.orgspringermedizin.denih.gov

Autoimmune Diseases: The interplay between the nervous and immune systems is critical in many autoimmune conditions. The potential for BTHP to modulate this neuro-immune axis warrants investigation in models of diseases like rheumatoid arthritis or lupus. nih.govharvard.edunih.govbms.com

Psychiatric Comorbidities: As a dopamine antagonist, BTHP's potential could extend to treating psychiatric conditions beyond what is currently understood, particularly those with an inflammatory component, such as major depressive disorder.

Development of Advanced Synthetic Routes and Novel Analogues with Improved Specificity and Potency

The clinical utility of a natural product often depends on the ability to produce it and its derivatives efficiently and to optimize its pharmacological properties. For Benzyltetrahydropalmatine, significant opportunities exist in the fields of chemical synthesis and medicinal chemistry.

Future efforts should concentrate on:

Advanced Synthetic Routes: Developing more efficient, scalable, and stereoselective total synthesis methods for BTHP would ensure a reliable supply for research and potential clinical use, reducing dependence on natural extraction. nih.govscripps.educhemrxiv.orgbeilstein-journals.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the relationship between the chemical structure of BTHP and its biological activity is essential. This involves synthesizing a library of analogues with modifications at various positions of the molecule to identify key structural features responsible for its desired effects.

Development of Novel Analogues: Based on SAR data, new analogues can be designed with the goal of enhancing potency for specific targets, improving selectivity to reduce side effects, and optimizing pharmacokinetic properties for better drug delivery and duration of action. impactfactor.orgeurekaselect.comihmc.usnih.govresearchgate.net

Table 2: Goals in the Chemical Development of BTHP

| Research Area | Objective | Potential Impact |

|---|---|---|

| Process Chemistry | Design and optimize a high-yield, cost-effective total synthesis of BTHP. | Enable large-scale production for clinical development. |

| Medicinal Chemistry | Synthesize and screen a diverse library of BTHP analogues to establish clear SAR. | Identify pharmacophores responsible for efficacy and off-target effects. |

| Drug Design | Create novel analogues with improved target specificity, higher potency, and better drug-like properties. | Development of next-generation therapeutics with superior clinical profiles. |

Integration of Multi-Omics Data for Deeper Biological Understanding

To achieve a holistic view of Benzyltetrahydropalmatine's biological impact, future research must integrate multi-omics technologies. These approaches can reveal system-wide changes that are not apparent from single-target studies.

Key multi-omics strategies include:

Proteomics: Quantitative proteomic analysis of cells or tissues treated with BTHP can identify broad changes in protein expression, providing insights into the cellular pathways and networks it modulates. nih.govmdpi.comnih.govresearchgate.net This can uncover unexpected mechanisms of action and biomarkers of drug response.

Metabolomics: Metabolomic profiling can map the changes in small-molecule metabolites following BTHP administration, offering a functional readout of its effects on cellular metabolism and physiology. nih.govnih.govfrontiersin.orgjohnshopkins.edu

Integrated Analysis: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. This systems-level view can connect the compound's molecular targets to downstream changes in gene expression, protein function, and metabolic pathways, providing a comprehensive biological signature of its effects.

Refinement of Preclinical Models to Enhance Translational Relevance

A significant challenge in drug development is the translation of findings from animal models to human clinical trials. The future success of Benzyltetrahydropalmatine research will depend on the use of more sophisticated and relevant preclinical models. researchgate.netfrontiersin.org

Priorities for model refinement include:

Addressing Model Limitations: Standard rodent models often fail to fully replicate the complexity of human neuropsychiatric and inflammatory diseases. innovareacademics.innih.govnih.gov Research should focus on understanding the limitations of current models in the context of BTHP's mechanism of action.